PDAM

説明

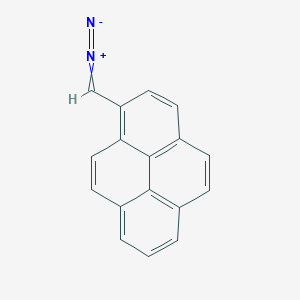

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(diazomethyl)pyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2/c18-19-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEIBAWRLFPGPAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70999730 | |

| Record name | 1-(Diazomethyl)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70999730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78377-23-8 | |

| Record name | 1-(Diazomethyl)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70999730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of novel PDAM derivatives

An in-depth exploration into the synthesis and characterization of novel "PDAM derivatives" reveals a critical ambiguity in the acronym "this compound" within the scientific literature. Initial research across chemical and biological databases does not yield a well-defined, singular chemical entity universally recognized by this abbreviation. The search results have highlighted several distinct areas of chemical and biological research where "this compound" could be contextually misinterpreted, ranging from immunology to polymer chemistry.

To provide a precise and valuable technical guide, clarification of the specific chemical structure or class of compounds referred to as "this compound" is essential. The diverse nature of the retrieved search results underscores the importance of this specificity. For instance, search queries have led to information on:

-

Damage-Associated Molecular Patterns (DAMPs) : In immunology, DAMPs are endogenous molecules released from damaged or dying cells that activate the innate immune system. While the acronym is different, the search algorithms appear to have made a connection, possibly due to phonetic similarity or overlapping research areas with pathogen-associated molecular patterns (PAMPs). The signaling pathways of DAMPs are well-documented and involve receptors like Toll-like receptors (TLRs) and the receptor for advanced glycation end products (RAGE), leading to the activation of downstream pathways such as NF-κB and MAPK.[1][2]

-

Pancreatic Ductal Adenocarcinoma (PDAC) : In the medical field, PDAC is a common form of pancreatic cancer. Research in this area often involves the study of various signaling pathways that are dysregulated in cancer cells, including the MAPK, PI3K, and TGFβ pathways.[3][4] It is plausible that "this compound" could be a typographical error for PDAC in some contexts.

-

Derivatives of Specific Chemical Scaffolds : The search also returned numerous articles on the synthesis of novel derivatives of various well-defined chemical families, where "this compound" does not appear to be a standard acronym. These include:

-

Polyimide derivatives[5]

-

Quinoline-6-glyoxylamide derivatives[6]

-

Cyano-cinnamate derivatives[7]

-

Amphiphilic block copolymers

-

Cyano acrylamide (B121943) derivatives[8]

-

Given this landscape, proceeding with a detailed technical guide on "novel this compound derivatives" would be speculative and likely irrelevant to the user's specific research interests. To ensure the delivery of a targeted and accurate whitepaper, we request the user to provide the full chemical name or the structural formula of the parent compound "this compound".

Once the specific chemical identity of "this compound" is established, a comprehensive guide will be developed, adhering to the original request for detailed data presentation, experimental protocols, and visualizations of relevant pathways and workflows. This will enable the creation of a truly valuable resource for researchers, scientists, and drug development professionals in the designated field.

References

- 1. PAMPs and DAMPs: signal 0s that spur autophagy and immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Signaling pathways in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. KR20140068639A - Novel polyimide derivatives, preparation method thereof and polymer gas separation membrane comprising the same - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and biological evaluation of novel cyano-cinnamate derivatives as mitochondrial pyruvate carrier inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Mechanism of Action of p53-Dependent Apoptosis Modulator (PDAM) in Cellular Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

The p53-dependent apoptosis modulator (PDAM), also known as KIAA0495, is a gene product implicated in the modulation of apoptosis and chemosensitivity in certain cancer types, particularly oligodendroglial tumors.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in cellular models, with a focus on its role in cisplatin (B142131) resistance in glioma cells. The information is based on foundational research and is intended to provide a detailed resource for researchers in oncology and drug development. This document outlines the core signaling pathway, presents available quantitative data, details relevant experimental protocols, and provides visual diagrams to elucidate complex biological processes and workflows.

Core Mechanism of Action

This compound has been identified as a novel gene product that is frequently downregulated in oligodendroglial tumors.[1] Its mechanism of action is linked to the p53 signaling pathway, a critical pathway in tumor suppression that governs cell cycle arrest and apoptosis in response to cellular stress, such as DNA damage induced by chemotherapy.

The core function of this compound appears to be the modulation of p53-dependent apoptosis. In glioma cells with wild-type p53, the presence of this compound is associated with sensitivity to cisplatin, a common chemotherapeutic agent that induces DNA damage. Conversely, the knockdown or downregulation of this compound confers resistance to cisplatin-induced apoptosis.[1] This effect is not universal across all chemotherapeutic agents, as this compound knockdown did not affect sensitivity to vincristine, lomustine, temozolomide, or paclitaxel (B517696) in the studied models.[1]

The proposed mechanism suggests that this compound influences the expression of downstream anti-apoptotic genes in a p53-dependent manner. Specifically, in the absence of this compound, cisplatin treatment leads to the significant upregulation of B-cell CCL/lymphoma 2 (BCL2)-like 1 (BCL2L1, also known as Bcl-xL) and partial derepression of BCL2.[1] These anti-apoptotic proteins inhibit the intrinsic apoptosis pathway, thereby preventing cell death and leading to chemoresistance. The abrogation of this induced cisplatin-resistant phenotype upon subsequent knockdown of BCL2L1 further solidifies its role as a key mediator in the this compound-regulated pathway.[1] Interestingly, current evidence suggests that this compound may function as a non-protein-coding RNA, adding a layer of complexity to its regulatory role.[1]

Signaling Pathway Diagram

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound/KIAA0495. It is important to note that the specific numerical data from the foundational study by Chan et al. (2010) are not publicly available in full. The data presented here are descriptive summaries based on the published abstract.[1]

| Parameter | Cell Line(s) | Condition | Result | Reference |

| This compound Expression in Tumors | Oligodendroglial Tumors (n=58) | Comparison to normal brain tissue | 63.8% (37 of 58) showed reduced expression. | [1] |

| Cisplatin Sensitivity | Glioma cells (wild-type p53) | This compound siRNA knockdown vs. control | Induced resistance to cisplatin. | [1] |

| Other Chemosensitivity | Glioma cells (wild-type p53) | This compound siRNA knockdown vs. control | No effect on sensitivity to vincristine, lomustine, temozolomide, paclitaxel. | [1] |

| Gene | Cell Line(s) | Condition | Relative Expression Change | Reference |

| BCL2L1 | This compound-silenced glioma cells | Post-cisplatin treatment | Significant upregulation. | [1] |

| BCL2 | This compound-silenced glioma cells | Post-cisplatin treatment | Partial derepression. | [1] |

Key Experimental Protocols

The following are representative protocols for the key experiments used to elucidate the mechanism of action of this compound. These are based on standard laboratory procedures and should be optimized for specific experimental conditions.

Cell Culture of Glioma Cell Lines (e.g., U-87 MG)

-

Culture Medium: Prepare Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), 1 mM sodium pyruvate, and 1% Penicillin-Streptomycin.

-

Incubation: Culture U-87 MG cells at 37°C in a humidified atmosphere with 5% CO2.

-

Passaging: When cells reach 80-90% confluency, aspirate the medium.

-

Wash the cell monolayer with Dulbecco's Phosphate-Buffered Saline (DPBS).

-

Add Trypsin-EDTA solution and incubate for 5-10 minutes at 37°C until cells detach.

-

Neutralize trypsin with complete culture medium and centrifuge the cell suspension at 150-400 x g for 5-10 minutes.

-

Resuspend the cell pellet in fresh medium and seed into new culture flasks at a recommended density of 1 x 10^4 cells/cm².

-

Change the medium every 2-3 days.

siRNA-Mediated Knockdown of this compound

-

Cell Seeding: Twenty-four hours prior to transfection, seed glioma cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.

-

siRNA Preparation (Solution A): For each well, dilute 20-80 pmol of this compound-specific siRNA (or a non-targeting control siRNA) into 100 µL of serum-free medium (e.g., Opti-MEM).

-

Transfection Reagent Preparation (Solution B): For each well, dilute 2-8 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 100 µL of serum-free medium. Incubate for 5 minutes at room temperature.

-

Complex Formation: Combine Solution A and Solution B. Mix gently and incubate for 15-20 minutes at room temperature to allow for siRNA-lipid complex formation.

-

Transfection: Add the 200 µL siRNA-lipid complex mixture dropwise to each well containing the cells and 800 µL of antibiotic-free normal growth medium.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

-

Validation: After incubation, harvest the cells to validate knockdown efficiency via qRT-PCR by measuring this compound mRNA levels.

Cisplatin Cytotoxicity Assessment (MTT Assay)

-

Cell Treatment: Following siRNA transfection (48 hours), trypsinize and seed the cells into a 96-well plate at a density of 5,000 cells per well. Allow cells to attach overnight.

-

Treat the cells with varying concentrations of cisplatin (e.g., 0-100 µM) for 48 hours. Include untreated and vehicle-treated controls.

-

MTT Addition: After the 48-hour treatment, add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: Aspirate the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of cisplatin that inhibits cell growth by 50%).

Quantitative Real-Time PCR (qRT-PCR) for BCL2L1 and BCL2

-

RNA Extraction: Following siRNA knockdown and cisplatin treatment, extract total RNA from the cells using a suitable kit (e.g., RNeasy Mini Kit) according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., RevertAid First Strand cDNA Synthesis Kit) with oligo(dT) or random primers.

-

qPCR Reaction: Set up the qPCR reaction in a 20 µL volume containing: 10 µL of 2x SYBR Green qPCR Master Mix, 1 µL of cDNA template, 0.5 µL each of the forward and reverse primers (10 µM stock) for the target gene (BCL2L1 or BCL2) and a housekeeping gene (e.g., GAPDH), and nuclease-free water.

-

Thermal Cycling: Perform the qPCR using a standard three-step cycling protocol:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 60 seconds.

-

-

Melt curve analysis to confirm product specificity.

-

-

Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the role of this compound in cisplatin sensitivity.

References

Technical Guide on PDAM (N,N-Dimethyl-p-phenylenediamine): Current Applications and Future Research Considerations

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The following document addresses the user's request for information on the pharmacokinetic and pharmacodynamic properties of "PDAM." Our research has identified the most likely candidate for this acronym as N,N-Dimethyl-p-phenylenediamine (DMPD) . However, a comprehensive review of publicly available scientific literature reveals that DMPD is not currently recognized as a therapeutic agent. It is a well-established laboratory reagent and industrial chemical. Therefore, this guide summarizes the known properties of DMPD in its current applications and clarifies the absence of data related to its use as a pharmaceutical drug.

Executive Summary

N,N-Dimethyl-p-phenylenediamine (DMPD), presumed to be the compound of interest "this compound," is an organic compound with significant applications in analytical chemistry and dye synthesis. Extensive searches for preclinical or clinical data on its pharmacokinetic (PK) and pharmacodynamic (PD) properties as a therapeutic agent have yielded no results. The available information focuses on its chemical reactivity, particularly its redox properties, which are leveraged for in vitro assays. This document outlines the established uses of DMPD, details the methodologies of these applications, and highlights the current void in pharmacological research, suggesting potential avenues for investigation should a therapeutic interest arise.

Current Applications of N,N-Dimethyl-p-phenylenediamine (DMPD)

The primary utility of DMPD stems from its ability to be easily oxidized, forming a stable and colored radical cation known as Wurster's Red.[1] This property is the basis for its main applications.

Measurement of Oxidative Stress

DMPD is widely used in a simple, rapid, and inexpensive assay to measure the total antioxidant status or oxidative capacity of biological samples, such as human plasma.[2][3]

-

Mechanism of Action: In the presence of an oxidizing agent or in a sample with existing hydroperoxides, DMPD donates an electron to form the stable, colored DMPD•+ radical cation.[2][4] Antioxidants present in the sample can quench this reaction by donating a hydrogen atom to the radical, causing a decoloration that is proportional to the antioxidant concentration.[3] The absorbance, typically measured around 505 nm, is therefore related to the oxidative status of the sample.[2]

Chemical Synthesis

DMPD serves as a precursor in the synthesis of various compounds, most notably in the production of dyes.

-

Methylene (B1212753) Blue Synthesis: It is an intermediate in the multi-step process to create the dye and medication, methylene blue.[1]

-

Sulfide (B99878) Detection: The reaction of hydrogen sulfide with DMPD in the presence of iron(III) forms methylene blue, a reaction used for the sensitive photometric determination of sulfide concentrations.[5]

Pharmacokinetic and Pharmacodynamic Properties: A Research Gap

A thorough search of scientific literature and toxicology databases reveals a lack of studies focused on the pharmacokinetic (Absorption, Distribution, Metabolism, Excretion) and pharmacodynamic properties of DMPD as a potential drug in humans or animal models.

-

Pharmacokinetics: While one source notes that a high-performance liquid chromatography (HPLC) method for analyzing DMPD is "suitable for pharmacokinetics," no actual in vivo or in vitro ADME data has been published.[6] There is no information on its bioavailability, half-life, volume of distribution, or metabolic pathways in a biological system.

-

Pharmacodynamics: There are no studies describing a therapeutic mechanism of action, target receptors, signaling pathways, or dose-response relationships for DMPD in a pharmacological context. Its described "mechanism of action" is purely chemical, relating to its redox activity in analytical assays.[3]

Toxicology Summary

While comprehensive preclinical toxicology packages required for drug development are not available, DMPD is classified as a toxic substance.

| Hazard Classification | Data |

| GHS Labelling | GHS06: Toxic[1] |

| Hazard Statements | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled)[1] |

| Acute Toxicity | Classified as Acute Tox. 1 (Dermal), Acute Tox. 2 (Oral), Acute Tox. 3 (Inhalation) |

Note: A developmental toxicity study for a compound abbreviated as DMPD was found, but it refers to dimethylpiperidone, a different chemical entity.[7]

Key Experimental Protocols

Given the absence of pharmacological studies, this section details the established protocol for the primary application of DMPD: the measurement of antioxidant capacity.

Protocol: DMPD Assay for Plasma Oxidative Status

This protocol is based on the method for evaluating the oxidative status of human plasma.[2]

-

Reagent Preparation:

-

Prepare a 100 mM solution of N,N-dimethyl-p-phenylenediamine (DMPD) in deionized water.

-

Prepare a 0.1 M acetate (B1210297) buffer solution (pH 5.25).

-

The final DMPD reagent is made by diluting the stock solution in the acetate buffer to a final concentration of 1 mM.

-

-

Assay Procedure:

-

Add a small volume of the plasma sample to the DMPD reagent solution.

-

Initiate the reaction (e.g., by adding a standardized oxidant solution like ferrous ions if measuring total antioxidant capacity, or by relying on endogenous oxidants in the sample).

-

Incubate the mixture at room temperature for a specified period (e.g., 10 minutes).

-

Measure the absorbance of the resulting colored solution at approximately 505 nm using a spectrophotometer.

-

-

Data Interpretation:

-

The degree of color formation (or inhibition of color) is compared to a standard curve (e.g., using hydrogen peroxide or a known antioxidant like Trolox) to quantify the oxidative or antioxidant status of the sample.

-

Visualizations

Workflow for DMPD-Based Oxidative Stress Assay

The following diagram illustrates the general workflow for using DMPD to assess the oxidative status of a biological sample.

References

- 1. N,N-Dimethylphenylenediamine - Wikipedia [en.wikipedia.org]

- 2. Use of N,N-dimethyl-p-phenylenediamine to evaluate the oxidative status of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N,N-Dimethyl-p-phenylenediamine - CAS-Number 99-98-9 - Order from Chemodex [chemodex.com]

- 4. researchgate.net [researchgate.net]

- 5. Methylene blue - Wikipedia [en.wikipedia.org]

- 6. N,N-Dimethyl-p-phenylenediamine | SIELC Technologies [sielc.com]

- 7. Developmental toxicity study of dimethylpiperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Toxicological Screening of 1-Pyrenyldiazomethane (PDAM): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of 1-Pyrenyldiazomethane (PDAM), a fluorescent labeling reagent. Due to the limited availability of direct toxicological studies on this compound, this document outlines a recommended screening strategy based on the known hazards of its chemical class—diazo compounds—and its core structure, pyrene (B120774), a polycyclic aromatic hydrocarbon (PAH). This guide includes detailed experimental protocols and data presentation formats to facilitate a thorough toxicological evaluation.

Introduction to this compound

1-Pyrenyldiazomethane (this compound) is a fluorescent labeling agent primarily utilized in analytical chemistry for the derivatization of carboxylic acids to enable their detection in high-performance liquid chromatography (HPLC). Its chemical structure consists of a pyrene backbone, a well-known polycyclic aromatic hydrocarbon, and a reactive diazo group. While essential for its derivatization function, these structural features also suggest potential toxicological concerns that warrant a comprehensive safety evaluation.

Chemical and Physical Properties of this compound

| Property | Value |

| Synonyms | 1-(Diazomethyl)pyrene |

| CAS Number | 78377-23-8 |

| Molecular Formula | C₁₇H₁₀N₂ |

| Molecular Weight | 242.27 g/mol |

| Appearance | Solid |

| Application | Fluorescent derivatization reagent for HPLC |

Potential Toxicological Hazards

Direct toxicological data for this compound is scarce in publicly available literature. However, its chemical structure allows for the inference of potential hazards.

-

Diazo Compounds: This class of compounds is known for its reactivity and potential toxicity. Simple diazoalkanes, such as diazomethane, are recognized as highly toxic and potentially explosive[1]. Diazo compounds can act as irritants and mutagens[2].

-

Polycyclic Aromatic Hydrocarbons (PAHs): The pyrene core of this compound is a PAH. PAHs, particularly compounds like benzo[a]pyrene (B130552), are known for their genotoxic and carcinogenic properties[3][4]. Their toxicity is often mediated through metabolic activation to reactive intermediates that can form DNA adducts, leading to mutations[4]. Additionally, some PAHs exhibit phototoxicity upon exposure to light[5]. Supplier information for this compound includes a warning regarding cancer, which is consistent with the hazards associated with PAHs[6].

Proposed Toxicological Screening Strategy

A tiered approach is recommended for the toxicological screening of this compound, starting with in vitro assays to assess cytotoxicity and genotoxicity, followed by in vivo acute toxicity studies if necessary.

The initial step is to determine the concentration range of this compound that elicits cytotoxic effects in cultured cells.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability[7].

-

Cell Culture:

-

Seed a human cell line (e.g., HepG2, a human liver cancer cell line, relevant for metabolism studies) in a 96-well plate at a density of 1 x 10⁴ cells/well.

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of this compound in the cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 500, 1000 µM).

-

Replace the medium in the wells with the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate the plate for 24, 48, and 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

-

Hypothetical Data Presentation: In Vitro Cytotoxicity of this compound

| Cell Line | Exposure Time (hours) | IC₅₀ (µM) |

| HepG2 | 24 | 150 |

| 48 | 85 | |

| 72 | 50 |

Experimental Workflow for In Vitro Cytotoxicity Testing

Given the PAH nature of this compound, assessing its potential to cause DNA damage is critical.

Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

-

Cell Treatment:

-

Treat cells (e.g., TK6 human lymphoblastoid cells) with this compound at concentrations below the IC₅₀ value (e.g., 0.1, 0.5, and 1 times the IC₅₀) for a short duration (e.g., 4 hours). Include a positive control (e.g., hydrogen peroxide) and a vehicle control.

-

-

Cell Embedding:

-

Harvest the cells and mix them with low-melting-point agarose.

-

Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.

-

-

Lysis:

-

Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

-

-

Alkaline Unwinding and Electrophoresis:

-

Place the slides in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA.

-

Apply an electric field. Damaged DNA (with strand breaks) will migrate from the nucleoid, forming a "comet tail."

-

-

Staining and Visualization:

-

Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualize the comets using a fluorescence microscope.

-

-

Data Analysis:

-

Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment.

-

Hypothetical Data Presentation: Genotoxicity of this compound (Comet Assay)

| Treatment | Concentration (µM) | Mean Tail Moment |

| Vehicle Control | 0 | 1.2 ± 0.3 |

| This compound | 5 | 3.5 ± 0.8 |

| This compound | 25 | 8.9 ± 1.5 |

| This compound | 50 | 15.2 ± 2.1 |

| Positive Control | - | 25.6 ± 3.4 |

Potential Signaling Pathway for PAH-Induced Genotoxicity

If significant in vitro toxicity is observed, a preliminary in vivo study may be warranted to understand the systemic effects.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)

This method is used to estimate the LD₅₀ (the dose that is lethal to 50% of the test animals) and provides information on acute toxicity with a reduced number of animals[8].

-

Animal Selection and Housing:

-

Use a single sex of rodents (preferably female rats), nulliparous and non-pregnant.

-

Acclimatize the animals for at least 5 days before the study.

-

-

Dosing:

-

Administer this compound orally by gavage. The substance should be dissolved or suspended in a suitable vehicle (e.g., corn oil).

-

Dose one animal at a time, sequentially. The first animal is dosed at a level just below the best estimate of the LD₅₀.

-

The dose for the next animal is adjusted up or down by a constant factor depending on the outcome for the previous animal (survival or death).

-

-

Observation:

-

Observe animals for clinical signs of toxicity shortly after dosing and at least once daily for 14 days.

-

Record body weights before dosing and weekly thereafter.

-

Perform a gross necropsy on all animals at the end of the study.

-

-

Data Analysis:

-

The LD₅₀ is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

-

Experimental Workflow for In Vivo Acute Oral Toxicity (OECD 425)

Hypothetical Data Presentation: Acute Oral Toxicity of this compound

| Species/Strain | Route | Vehicle | LD₅₀ (mg/kg) | 95% Confidence Interval | Observed Clinical Signs |

| Rat (Sprague-Dawley) | Oral | Corn Oil | 350 | 200 - 600 | Lethargy, piloerection, decreased body weight |

Conclusion and Recommendations

While 1-Pyrenyldiazomethane is a valuable tool in analytical chemistry, its structural components—a diazo group and a pyrene core—suggest potential toxicological risks, including cytotoxicity and genotoxicity. The lack of direct safety data necessitates a thorough toxicological screening as outlined in this guide. The proposed in vitro and in vivo assays provide a systematic approach to characterize the toxicological profile of this compound, ensuring its safe handling and application in research and development. It is recommended that all work with this compound be conducted in a well-ventilated area, with appropriate personal protective equipment, until comprehensive safety data becomes available.

References

- 1. Diazo Compounds: Versatile Tools for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Editor's Highlight: Interactive Genotoxicity Induced by Environmentally Relevant Concentrations of Benzo(a)Pyrene Metabolites and Arsenite in Mouse Thymus Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 5. Effects of UVA and visible light on the photogenotoxicity of benzo[a]pyrene and pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. oecd.org [oecd.org]

PDAM discovery and history in scientific literature

An In-depth Technical Guide to 1-Pyrenyldiazomethane (PDAM) in Scientific Literature

Introduction

1-Pyrenyldiazomethane, commonly known by the acronym this compound, is a fluorescent labeling reagent pivotal in the sensitive analysis of carboxylic acids and other biomolecules.[1] Its primary application lies in high-performance liquid chromatography (HPLC), where it converts non-fluorescent carboxylic acids into highly fluorescent 1-pyrenylmethyl esters, enabling detection at extremely low levels.[1][2] This guide details the scientific history, synthesis, and application of this compound, providing researchers and drug development professionals with a comprehensive technical overview.

Discovery and Scientific History

While the synthesis of diazoalkanes has been known for decades, the application of 1-Pyrenyldiazomethane as a specialized fluorescent labeling reagent for HPLC was notably established in the late 1980s. A seminal paper published in 1988 by Noriyuki Nimura and Toshio Kinoshita described this compound as a new, stable, and highly reactive reagent for the derivatization of carboxylic acids.[2][3] Their work demonstrated that this compound readily reacts with carboxylic acids at room temperature without the need for a catalyst, yielding stable and intensely fluorescent esters.[2]

This development was significant because it offered a more stable alternative to previously used reagents like 9-anthryldiazomethane (B78999) (ADAM), along with superior detection limits.[4][5] The detection threshold for this compound-derivatized compounds was reported to be around 20-30 femtomoles, approximately five times more sensitive than the existing ADAM-based methods.[2][4][5] This breakthrough paved the way for its widespread adoption in the analysis of biologically crucial molecules such as fatty acids, prostaglandins, and bile acids.[2][4]

Chemical Properties and Quantitative Data

This compound's utility is grounded in its specific chemical and photophysical properties. The reaction with a carboxylic acid proceeds via protonation of the diazo group, followed by the loss of nitrogen gas (N₂) to form a carbocation, which is then esterified by the carboxylate anion.[1] The resulting pyrenylmethyl ester is highly fluorescent, a property conferred by the pyrene (B120774) moiety.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₀N₂ | [6] |

| Molecular Weight | 242.27 g/mol | [6] |

| CAS Number | 78377-23-8 | [6] |

| Excitation Wavelength (λex) | ~340 nm | [1][2] |

| Emission Wavelength (λem) | ~395 nm | [1][2] |

| Typical Detection Limit | 20-30 fmol | [2][5] |

Experimental Protocols

Synthesis of 1-Pyrenyldiazomethane (this compound)

A common and straightforward two-step laboratory synthesis has been described, making this compound accessible without relying on expensive commercial sources.[7]

Step 1: Preparation of 1-Pyrenecarboxaldehyde (B26117) Hydrazone

-

Combine approximately 0.5 g of 1-pyrenecarboxaldehyde and 0.34 g of hydrazine (B178648) monohydrate in 8-10 mL of pure ethanol (B145695) in a small vial.[7]

-

Stir the mixture using a magnetic stir plate for three hours at room temperature.[7]

-

Collect the resulting crude pyrenecarboxaldehyde hydrazone precipitate by vacuum filtration.[7]

-

Recrystallize the product using a suitable solvent and collect the purified crystals by vacuum filtration.[7]

-

Allow the crystals to dry overnight on a watch glass. The expected yield is approximately 0.4 g.[7]

Step 2: Oxidation to 1-Pyrenyldiazomethane (this compound)

-

Add approximately 0.2 g of the dried pyrenecarboxaldehyde hydrazone and 0.65 g of activated manganese dioxide to 30-50 mL of dry diethyl ether.[7]

-

Sonicate the solution for two hours.[7]

-

Remove the manganese dioxide via gravity filtration. The filtrate is a solution of this compound in ether.[7]

-

Evaporate the ether solvent to obtain this compound as reddish-brown crystals. The approximate yield is 0.1 g.[7]

-

Store the final product in a freezer (-5 to -30°C) and protect it from light to prevent degradation.[5]

Derivatization of Carboxylic Acids for HPLC Analysis

This protocol describes the general procedure for labeling a sample containing carboxylic acids with this compound prior to HPLC analysis.

-

Sample Preparation : Prepare the sample containing the carboxylic acid analyte in a suitable solvent. The reaction is typically performed in an organic solvent, but protocols for aqueous environments with a miscible co-solvent exist.[8][9]

-

Reagent Preparation : Dissolve this compound in a suitable solvent such as diethyl ether, ethyl acetate, or acetonitrile (B52724) to create a working solution (e.g., 2 mM).[7][8]

-

Reaction : Mix the analyte solution with the this compound solution. The reaction proceeds readily at room temperature and does not require a catalyst.[2][9] An incubation period, typically ranging from 30 to 90 minutes in the dark, is common to ensure complete derivatization.[8]

-

Analysis :

-

Inject the resulting solution containing the fluorescent 1-pyrenylmethyl ester derivatives directly into the HPLC system.

-

Perform separation on a reversed-phase column (e.g., C18).[2][8]

-

Use a fluorescence detector set to an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 395 nm for detection and quantification.[2]

-

Broader Applications

Beyond its primary use for carboxylic acids, this compound has proven to be a versatile reagent in other advanced applications. In glycoproteomics, derivatization with this compound has been shown to significantly enhance the ionization efficiency of glycopeptides in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), allowing for highly sensitive structural analysis from minute samples.[10] It also serves as a reagent for the alkylation of nucleotide phosphates and for analyzing specific phospholipids (B1166683) like cardiolipin (B10847521) in mitochondrial research.[1]

References

- 1. 1-Pyrenyldiazomethane [benchchem.com]

- 2. 1-pyrenyldiazomethane as a fluorescent labeling reagent for liquid chromatographic determination of carboxylic acids (Journal Article) | OSTI.GOV [osti.gov]

- 3. 1-Pyrenyldiazomethane as a fluorescent labeling reagent for liquid chromatographic determination of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Invitrogen this compound (1-Pyrenyldiazomethane) 25 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 6. 1-Pyrenyldiazomethane | C17H10N2 | CID 2762674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. commons.emich.edu [commons.emich.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Derivatization with 1-pyrenyldiazomethane enhances ionization of glycopeptides but not peptides in matrix-assisted laser desorption/ionization mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]

Structural Elucidation of 1-Pyrenyldiazomethane (PDAM) Using NMR and Mass Spectrometry

An In-depth Technical Guide for Drug Development Professionals

Abstract

The unequivocal determination of a molecule's chemical structure is a cornerstone of chemical research and paramount in the pharmaceutical industry, where identity, purity, and stability are critical. This guide provides an in-depth technical overview of the analytical workflow used to confirm the structure of 1-Pyrenyldiazomethane (PDAM), a vital fluorescent labeling reagent used in the sensitive detection of carboxylic acids. We detail the application of two powerful analytical techniques, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, to provide orthogonal and complementary data that, when combined, leave no ambiguity as to the molecule's identity and connectivity. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation, and workflow visualizations.

Introduction to this compound

1-Pyrenyldiazomethane (this compound) is a fluorescent diazoalkane compound widely used as a derivatization reagent in analytical chemistry.[1] Its primary application is the esterification of carboxylic acids, which converts these often non-fluorescent analytes into highly fluorescent pyrenylmethyl esters. This allows for their ultra-sensitive detection using techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Given its role in quantitative analysis, absolute confirmation of its structure (Figure 1) is essential.

Figure 1: Chemical Structure of 1-Pyrenyldiazomethane (this compound)

-

Molecular Weight: 242.27 g/mol [2]

This guide will walk through the process of confirming this structure as if it were a newly synthesized batch or an unknown compound.

Logical Workflow for Structural Elucidation

The structural elucidation process follows a logical progression. First, Mass Spectrometry is used to determine the molecular weight and elemental formula. Subsequently, a suite of NMR experiments is performed to map the carbon-hydrogen framework and establish connectivity between atoms.

Caption: Structural elucidation workflow for this compound.

Mass Spectrometry Analysis

Mass spectrometry is the first-line technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide a mass measurement with enough accuracy to determine the elemental formula.

Experimental Protocol: ESI-MS

-

Sample Preparation: A 1 mg/mL stock solution of the this compound sample is prepared in acetonitrile. This stock is further diluted to 10 µg/mL with a 50:50 solution of acetonitrile:water containing 0.1% formic acid to facilitate ionization.

-

Instrumentation: A high-resolution Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source is used.

-

Acquisition Parameters:

-

Ionization Mode: Positive Ion Mode

-

Capillary Voltage: 3.5 kV

-

Sampling Cone Voltage: 30 V

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Mass Range: 50-500 m/z

-

Acquisition: Data is acquired in centroid mode. A lock mass (e.g., Leucine Enkephalin) is used for real-time mass correction.

-

Data Presentation and Interpretation

The high-resolution mass spectrum provides the exact mass of the protonated molecular ion [M+H]⁺.

| Ion Species | Calculated m/z | Observed m/z | Mass Error (ppm) | Inferred Elemental Formula |

| [M+H]⁺ | 243.0917 | 243.0920 | +1.2 | C₁₇H₁₁N₂ |

| [M-N₂+H]⁺ | 215.0910 | 215.0913 | +1.4 | C₁₇H₁₁ |

Interpretation: The observed mass for the protonated molecule is 243.0920. This value is in excellent agreement with the calculated mass for the elemental formula C₁₇H₁₁N₂, confirming the molecular formula of this compound.

A prominent fragment is observed at m/z 215.0913. This corresponds to a mass loss of 28.0007 Da, which is characteristic of the neutral loss of a dinitrogen (N₂) molecule. This is a hallmark fragmentation pathway for diazo compounds and strongly supports the presence of the -CHN₂ functional group.

Caption: Primary fragmentation pathway of this compound in ESI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the chemical environment of each hydrogen and carbon atom, allowing for the complete assembly of the molecular structure.

Experimental Protocols

-

Sample Preparation: Approximately 10 mg of this compound is dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe.

-

1D Experiments:

-

¹H NMR: A standard pulse-acquire sequence is used. 32 scans are acquired with a relaxation delay of 2 seconds. Chemical shifts are referenced to residual CHCl₃ at 7.26 ppm.

-

¹³C NMR: A proton-decoupled pulse-acquire sequence is used. 1024 scans are acquired with a relaxation delay of 2 seconds. Chemical shifts are referenced to CDCl₃ at 77.16 ppm.

-

-

2D Experiments (Optional but Recommended for Confirmation):

-

COSY (Correlation Spectroscopy): Used to identify proton-proton spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Used to identify direct one-bond correlations between protons and carbons.

-

Data Presentation: ¹H and ¹³C NMR

The structure of this compound contains two distinct regions: the aromatic pyrene (B120774) core and the aliphatic diazomethane (B1218177) group.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.30 - 7.90 | m (multiplet) | 9H | Pyrene Ar-H |

| 5.60 | s (singlet) | 1H | -CHN₂ |

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 131.5 - 122.5 | Pyrene Ar-C (Multiple overlapping signals) |

| 54.5 | -CHN₂ |

Data Interpretation

-

¹H NMR: The spectrum is dominated by a complex series of overlapping signals between 8.30 and 7.90 ppm, which integrates to 9 protons. This is characteristic of the highly coupled aromatic protons on the large, condensed pyrene ring system.[5] A single, sharp peak is observed far upfield at 5.60 ppm. This singlet integrates to one proton and is in the expected region for a proton attached to a carbon in a diazo group. Its singlet nature indicates it has no adjacent proton neighbors.

-

¹³C NMR: The proton-decoupled ¹³C spectrum shows a cluster of signals in the aromatic region (131.5-122.5 ppm), corresponding to the 16 carbons of the pyrene ring. A single, distinct signal appears upfield at 54.5 ppm. This chemical shift is highly characteristic of the carbon atom in a diazomethane functional group.

When combined, the NMR and MS data provide a complete and consistent picture. The molecular formula from MS (C₁₇H₁₀N₂) is fully accounted for by the NMR data: 16 aromatic carbons, 1 diazo carbon, 9 aromatic protons, and 1 diazo proton. The key functional groups identified by both techniques (pyrene and diazomethane) are confirmed, leading to the unequivocal structural elucidation of 1-Pyrenyldiazomethane.

References

- 1. Invitrogen this compound (1-Pyrenyldiazomethane) 25 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 2. 1-Pyrenyldiazomethane | C17H10N2 | CID 2762674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 1-(DIAZOMETHYL)-PYRENE | CAS 78377-23-8 [matrix-fine-chemicals.com]

- 5. commons.emich.edu [commons.emich.edu]

An In-depth Technical Guide to the Solubility of Polydiallyldimethylammonium Chloride (PDAM) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polydiallyldimethylammonium chloride, commonly known as PDAM or PDADMAC, is a cationic polyelectrolyte with a high charge density.[1][2] It is widely utilized in various industrial and scientific applications, including water treatment as a flocculant, in the pulp and paper industry, and increasingly in biomedical fields for applications such as drug delivery and sensor development.[2][3][4] While the aqueous solubility of this compound is well-documented and a key feature of its utility, its behavior in organic solvents is less understood yet critical for applications requiring non-aqueous processing, such as in the fabrication of polymer composites, membranes, and in specific drug formulation processes.

This technical guide provides a comprehensive overview of the current knowledge on the solubility of this compound in different organic solvents. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are working with or considering the use of this compound in non-aqueous systems.

Core Concepts of Polymer Solubility

The solubility of a polymer in a given solvent is a complex phenomenon governed by thermodynamics. The principle of "like dissolves like" is a useful starting point, suggesting that polymers dissolve best in solvents with similar chemical structures and polarity.[5] For a polymer to dissolve, the free energy of mixing (ΔG_mix) must be negative. This is described by the Flory-Huggins theory, where:

ΔG_mix = ΔH_mix - TΔS_mix

-

ΔH_mix (Enthalpy of Mixing): This term relates to the interaction energies between the polymer segments and the solvent molecules. For dissolution to be favorable, the interactions between the polymer and solvent should be stronger than or equal to the self-interactions of the polymer and the solvent.

-

ΔS_mix (Entropy of Mixing): The dissolution of a long-chain polymer in a solvent typically results in a large increase in entropy, which favors mixing.[5]

Crystalline polymers are generally less soluble than their amorphous counterparts because of the additional energy required to overcome the crystal lattice energy.[6] The molecular weight of the polymer also plays a role, with lower molecular weight polymers generally exhibiting higher solubility.[5]

Solubility of this compound in Organic Solvents

This compound is well-known for its high solubility in water.[1][7][8] This is attributed to the presence of the charged quaternary ammonium (B1175870) groups in its structure, which readily hydrate (B1144303) in aqueous media. However, its solubility in organic solvents is significantly more limited and is a critical consideration for its application in non-aqueous environments.

Qualitative Solubility Data

| Solvent Class | Solvent | Solubility | Reference/Rationale |

| Alcohols | Methanol (B129727) | Likely Soluble | The monomer, DADMAC, is reported to be soluble in alcohols. The high polarity of methanol may facilitate the dissolution of the polyelectrolyte. |

| Ethanol | Insoluble | The monomer, DADMAC, is reported to be soluble in ethanol, however, some sources suggest the polymer is not.[9] | |

| Isopropanol | Sparingly Soluble/Dispersible | This compound has been studied in isopropyl alcohol-water mixtures, suggesting some level of interaction.[10] | |

| Isobutanol | Soluble (for monomer) | The monomer, DADMAC, is reported to be soluble in isobutanol.[9] | |

| Ketones | Acetone | Insoluble | Acetone is commonly used to precipitate this compound from aqueous solutions, indicating its insolubility.[4][11] |

| Esters | - | Insoluble (for monomer) | The monomer, DADMAC, is reported to be insoluble in esters.[9] |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Potentially Soluble | DMSO is a powerful solvent for many polymers, and its high polarity may facilitate the dissolution of this compound. |

| N,N-Dimethylformamide (DMF) | Potentially Soluble | DMF is another strong polar aprotic solvent known to dissolve a variety of polymers.[12] |

Note: The solubility of this compound can be influenced by factors such as its molecular weight, the specific counter-ion, and the presence of any impurities. The information in this table should be used as a guideline, and experimental verification is strongly recommended for any specific application.

Experimental Protocols for Determining this compound Solubility

For researchers needing to determine the solubility of this compound in a specific organic solvent, the following experimental protocols can be adapted.

Visual Observation Method

This is a straightforward qualitative or semi-quantitative method to quickly assess solubility.

Materials and Equipment:

-

This compound (dry powder or known concentration in a volatile solvent)

-

Organic solvent of interest

-

Glass vials with screw caps

-

Vortex mixer

-

Water bath or heating block (optional)

-

Analytical balance

Procedure:

-

Weigh a small, known amount of dry this compound (e.g., 10 mg) and transfer it to a clean, dry glass vial.

-

Add a specific volume of the organic solvent (e.g., 1 mL) to the vial.

-

Cap the vial tightly and vortex the mixture for 2-3 minutes at room temperature.

-

Visually inspect the mixture against a light and dark background. Observe for the presence of undissolved polymer, swelling, or the formation of a clear, homogeneous solution.

-

If the polymer is not fully dissolved, the mixture can be gently heated (if the solvent's boiling point allows) and vortexed again to assess the effect of temperature on solubility.

-

Record the observations as "soluble," "sparingly soluble," "swollen," or "insoluble."

Gravimetric Method for Quantitative Determination

This method provides a quantitative measure of solubility (e.g., in mg/mL or g/L).[13][14]

Materials and Equipment:

-

This compound (dry powder)

-

Organic solvent of interest

-

Sealed, temperature-controlled shaker or incubator

-

Centrifuge

-

Pipettes

-

Pre-weighed, solvent-resistant containers (e.g., aluminum pans)

-

Vacuum oven or desiccator

-

Analytical balance

Procedure:

-

Add an excess amount of dry this compound to a known volume of the organic solvent in a sealed container.

-

Place the container in a temperature-controlled shaker and agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved polymer to settle.

-

Carefully transfer a known volume of the supernatant to a centrifuge tube and centrifuge at high speed to pellet any remaining suspended particles.

-

Accurately pipette a known volume of the clear supernatant into a pre-weighed container.

-

Evaporate the solvent in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the polymer until a constant weight is achieved.

-

The final weight of the container with the dried polymer minus the initial weight of the empty container gives the mass of the dissolved this compound.

-

Calculate the solubility using the following formula:

Solubility (mg/mL) = (Mass of dissolved this compound in mg) / (Volume of supernatant in mL)

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the gravimetric determination of this compound solubility.

Caption: Workflow for the gravimetric determination of polymer solubility.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in non-aqueous systems. While it is well-established that this compound is highly soluble in water, its solubility in organic solvents is generally limited. This guide has summarized the available qualitative data and provided detailed experimental protocols for researchers to determine the solubility of this compound in solvents of interest. The provided workflow for the gravimetric method offers a clear visual guide for this quantitative analysis. For professionals in drug development and other scientific fields, a thorough understanding and experimental determination of this compound's solubility in relevant organic solvents are essential for successful formulation and application.

References

- 1. PolyDADMAC - Wikipedia [en.wikipedia.org]

- 2. POLY(DIALLYLDIMETHYLAMMONIUM CHLORIDE) - Ataman Kimya [atamanchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Poly(diallyldimethylammonium chloride) | 26062-79-3 [chemicalbook.com]

- 5. kinampark.com [kinampark.com]

- 6. Solubility parameters of polymers – Advances in Polymer Science [ncstate.pressbooks.pub]

- 7. Is PolyDADMAC a soluble polymer?-FAQ-PolyDADMAC Center-Professional supplier of PolyDADMAC from China [polydadmac.com]

- 8. POLYDADMAC LS 45 - Ataman Kimya [atamanchemicals.com]

- 9. Poly Dimethyl Diallyl Ammonium Chloride/Polydadmac [foremost-chem.com]

- 10. Physicochemistry of interaction between the cationic polymer poly(diallyldimethylammonium chloride) and the anionic surfactants sodium dodecyl sulfate, sodium dodecylbenzenesulfonate, and sodium N-dodecanoylsarcosinate in water and isopropyl alcohol-water media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. POLY(DIALLYLDIMETHYLAMMONIUM CHLORIDE) - Ataman Kimya [atamanchemicals.com]

- 12. chempoint.com [chempoint.com]

- 13. High-precision gravimetric technique for determining the solubility and diffusivity of gases in polymers - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 14. uomus.edu.iq [uomus.edu.iq]

Methodological & Application

Standard Protocol for the Synthesis of Poly(diallyldimethylammonium chloride) (PDADMAC) in a Research Laboratory

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed standard operating procedure for the synthesis of Poly(diallyldimethylammonium chloride) (PDADMAC), a cationic polyelectrolyte widely utilized in various research and industrial applications, including water treatment, papermaking, and biomedical fields. The protocol outlines the necessary reagents, equipment, and step-by-step instructions for the successful synthesis and purification of PDADMAC in a laboratory setting.

Overview

Poly(diallyldimethylammonium chloride), often abbreviated as PDADMAC or PolyDADMAC, is a homopolymer of diallyldimethylammonium chloride (DADMAC). The synthesis is typically achieved through a free-radical polymerization of the DADMAC monomer in an aqueous solution.[1][2] The reaction is initiated by a water-soluble initiator, such as an organic peroxide or a redox initiator system, under controlled temperature and pH conditions.[1] The resulting polymer's molecular weight and properties can be tailored by adjusting reaction parameters.[1][3]

Experimental Protocols

Materials and Equipment

-

Reagents:

-

Diallyldimethylammonium chloride (DADMAC) monomer (typically a 60-65% aqueous solution)

-

Initiator: Ammonium (B1175870) persulfate (APS) or other water-soluble initiators (e.g., VA-044)[4]

-

Deionized (DI) water

-

Nitrogen gas (high purity)

-

(Optional) Complexing agent: Tetrasodium ethylenediaminetetraacetate (B1237979) (Na4EDTA)[3]

-

(Optional for purification) Acetone or other suitable non-solvent

-

-

Apparatus:

-

Three-necked, round-bottom flask (e.g., 250 mL)[4]

-

Reflux condenser

-

Mechanical stirrer or magnetic stirrer with stir bar

-

Heating mantle or oil bath with temperature controller

-

Thermometer or thermocouple

-

Nitrogen inlet and outlet (bubbler)

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

(Optional for purification) Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

-

Synthesis Procedure

-

Monomer Preparation: In a three-necked, round-bottom flask, prepare the monomer solution by dissolving the desired amount of DADMAC monomer in deionized water to achieve the target concentration.[1][4]

-

Inert Atmosphere: Equip the flask with a reflux condenser, a mechanical stirrer, and a nitrogen inlet/outlet. Purge the system with nitrogen gas for approximately 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.[3]

-

Initiator Addition: While maintaining a gentle nitrogen flow, add the initiator (e.g., ammonium persulfate) and, if used, the complexing agent to the monomer solution under stirring.[1][3]

-

Polymerization Reaction: Heat the reaction mixture to the desired temperature (typically between 50°C and 80°C) and maintain this temperature for a specified duration (e.g., 8 hours).[4][5] The reaction conditions should be carefully controlled to achieve the desired polymer properties.[1]

-

Termination: After the desired reaction time, the polymerization can be terminated by cooling the mixture.[1]

Purification

-

Precipitation: The resulting polymer solution can be purified by precipitation. Slowly add the polymer solution to a stirred non-solvent (e.g., acetone) to precipitate the PDADMAC.

-

Filtration: Collect the precipitated polymer by filtration.

-

Washing: Wash the polymer with the non-solvent to remove unreacted monomer and other impurities.[5]

-

Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

Data Presentation

The following tables summarize typical experimental parameters and characterization data for PDADMAC synthesis based on literature values.

Table 1: Experimental Parameters for PDADMAC Synthesis

| Parameter | Value | Reference |

| Monomer (DADMAC) Concentration | 20 g in 10 mL DI water | [4] |

| Initiator (VA-044) Mass | 0.15 g | [4] |

| Reaction Temperature | 50 °C | [4] |

| Reaction Time | 8 hours | [4] |

| pH | ~6 | [6] |

Table 2: Characterization of Synthesized PDADMAC

| Property | Value | Reference |

| Monomer Conversion Rate | 96.67% | [3] |

| Intrinsic Viscosity | 1.06 dL/g | [3] |

| Solid Content | 57.67% (colloidal product) | [3] |

Visualization of Workflow and Reaction

The following diagrams illustrate the experimental workflow for PDADMAC synthesis and the underlying polymerization mechanism.

Caption: Experimental workflow for PDADMAC synthesis.

Caption: Free-radical polymerization of DADMAC.

References

- 1. How to make PolyDADMAC?-Application&Technology-PolyDADMAC Center-Professional supplier of PolyDADMAC from China [polydadmac.com]

- 2. POLY(DIALLYLDIMETHYLAMMONIUM CHLORIDE) - Ataman Kimya [atamanchemicals.com]

- 3. Page loading... [wap.guidechem.com]

- 4. asianpubs.org [asianpubs.org]

- 5. irochemical.com [irochemical.com]

- 6. CN1243775C - Process for preparing poly-diallyldimethyl ammonium chloride - Google Patents [patents.google.com]

Illuminating Cellular Thiols: A Guide to Using PDAM as a Fluorescent Probe in Microscopy

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of PDAM, a thiol-reactive fluorescent probe, in microscopy. This compound, or N,N'-dimethyl-N'-(iodoacetyl)-N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)ethylenediamine, is a valuable tool for labeling and quantifying sulfhydryl groups within cells, offering insights into cellular redox states and protein localization.

Introduction to this compound

This compound is a cell-permeant fluorescent probe designed to react specifically with thiol groups (sulfhydryl groups, -SH) found in molecules such as the antioxidant glutathione (B108866) (GSH) and cysteine residues within proteins. The probe consists of two key components: the NBD (7-nitrobenz-2-oxa-1,3-diazol) fluorophore, which imparts its fluorescent properties, and an iodoacetamide (B48618) reactive group, which covalently binds to thiols. This covalent interaction results in a stable fluorescent label, making it suitable for a range of microscopy applications. Upon reaction with thiols, this compound exhibits a significant increase in fluorescence intensity, allowing for the sensitive detection of its targets.

Photophysical Properties

The fluorescence characteristics of this compound are crucial for designing and interpreting microscopy experiments. While the precise quantum yield and molar extinction coefficient can be influenced by the local environment, the following table summarizes the key photophysical properties of this compound.

| Property | Value |

| Excitation Maximum (λex) | ~470 nm |

| Emission Maximum (λem) | ~536 nm |

| Molar Extinction Coefficient (ε) | Data not readily available |

| Fluorescence Quantum Yield (Φ) | Data not readily available |

| Reactive Group | Iodoacetamide |

| Target | Thiol groups (-SH) |

Key Applications in Microscopy

This compound is a versatile probe with two primary applications in cellular microscopy:

-

Qualitative and Quantitative Analysis of Cellular Glutathione (GSH): Glutathione is the most abundant non-protein thiol in mammalian cells and plays a critical role in maintaining cellular redox homeostasis. Alterations in GSH levels are associated with various pathological conditions, including cancer, neurodegenerative diseases, and drug-induced toxicity. This compound can be used to visualize and quantify changes in intracellular GSH concentrations, providing a valuable tool for studying oxidative stress and drug efficacy.

-

Labeling of Thiol-Containing Proteins: The iodoacetamide group of this compound reacts with the sulfhydryl groups of cysteine residues in proteins. This allows for the fluorescent labeling of specific proteins or the general staining of the cellular proteome for visualization by microscopy. This can be particularly useful for studying protein localization, trafficking, and dynamics.

Experimental Protocols

Protocol 1: Live Cell Staining for General Thiol Labeling

This protocol describes the general procedure for labeling thiols in live cells with this compound for subsequent fluorescence microscopy.

Materials:

-

This compound stock solution (1-10 mM in anhydrous DMSO)

-

Live cells cultured on coverslips or in imaging dishes

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fluorescence microscope with appropriate filter sets (e.g., for FITC or GFP)

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

-

This compound Loading Solution Preparation: Immediately before use, dilute the this compound stock solution to a final working concentration of 1-10 µM in serum-free culture medium or PBS. The optimal concentration should be determined empirically for each cell type and experimental condition.

-

Cell Staining: a. Remove the culture medium from the cells and wash once with warm PBS. b. Add the this compound loading solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

Wash: Remove the loading solution and wash the cells two to three times with warm PBS or complete culture medium to remove unbound probe.

-

Imaging: Image the cells immediately using a fluorescence microscope. The NBD fluorophore can be excited at approximately 470 nm, and the emission can be collected around 536 nm.

Protocol 2: Quantification of Cellular Glutathione (GSH)

This protocol provides a method for the quantitative analysis of intracellular GSH levels using this compound and fluorescence microscopy. This method relies on measuring the fluorescence intensity of stained cells.

Materials:

-

All materials from Protocol 1

-

Image analysis software (e.g., ImageJ/Fiji)

-

Positive control: N-acetylcysteine (NAC) - a GSH precursor

-

Negative control: Buthionine sulfoximine (B86345) (BSO) - an inhibitor of GSH synthesis

Procedure:

-

Cell Treatment (Optional): To induce changes in GSH levels, treat cells with compounds of interest, NAC (e.g., 1-5 mM for 2-4 hours) or BSO (e.g., 100-500 µM for 24-48 hours) prior to staining.

-

This compound Staining: Follow the steps outlined in Protocol 1 for live cell staining. It is critical to maintain consistent staining conditions (concentration, incubation time, temperature) across all samples for accurate comparison.

-

Image Acquisition: a. Capture fluorescence images of multiple fields of view for each experimental condition. b. Use identical acquisition settings (e.g., excitation intensity, exposure time, gain) for all samples.

-

Image Analysis: a. Using image analysis software, outline individual cells (regions of interest, ROIs). b. Measure the mean fluorescence intensity within each ROI. c. Subtract the background fluorescence from a cell-free region. d. Calculate the average background-corrected fluorescence intensity for a population of cells for each condition.

-

Data Interpretation: Compare the average fluorescence intensities between different treatment groups. An increase in fluorescence intensity corresponds to higher GSH levels, while a decrease indicates lower GSH levels.

Protocol 3: Staining of Fixed and Permeabilized Cells

This protocol is for labeling thiols in cells that have been fixed and permeabilized. This can be useful for co-localization studies with other antibodies.

Materials:

-

Cells cultured on coverslips

-

PBS, pH 7.4

-

Fixation solution: 4% paraformaldehyde (PFA) in PBS

-

Permeabilization solution: 0.1-0.5% Triton X-100 in PBS

-

This compound staining solution (1-10 µM in PBS)

-

Mounting medium

Procedure:

-

Cell Fixation: a. Wash cells once with PBS. b. Fix with 4% PFA in PBS for 15 minutes at room temperature. c. Wash three times with PBS.

-

Permeabilization: a. Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. b. Wash three times with PBS.

-

This compound Staining: a. Incubate the fixed and permeabilized cells with this compound staining solution for 30-60 minutes at room temperature, protected from light. b. Wash three times with PBS.

-

Mounting and Imaging: a. Mount the coverslips onto microscope slides using an appropriate mounting medium. b. Image using a fluorescence microscope with the appropriate filter set.

Diagrams

Troubleshooting and Considerations

-

High Background: Ensure thorough washing after staining to remove excess unbound probe. Using a lower concentration of this compound or a shorter incubation time may also help.

-

Low Signal: Increase the this compound concentration or incubation time. Ensure that the cells are healthy, as compromised cells may have lower thiol content. Check the filter sets on the microscope to ensure they are appropriate for the excitation and emission spectra of this compound.

-

Phototoxicity: The NBD fluorophore can be susceptible to photobleaching and can generate reactive oxygen species upon excitation. To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time required to obtain a good signal-to-noise ratio.

-

Specificity: While the iodoacetamide group is highly reactive towards thiols, some off-target labeling of other nucleophilic groups may occur, especially at higher pH. It is advisable to perform experiments at a physiological pH (around 7.4).

-

Quantitative Accuracy: For accurate quantification of GSH, it is essential to use appropriate controls and to ensure that image acquisition and analysis parameters are kept consistent across all samples. Calibration curves using known concentrations of GSH can be generated in vitro to correlate fluorescence intensity with absolute GSH concentrations, though intracellular conditions can affect probe response.

By following these guidelines and protocols, researchers can effectively utilize this compound as a fluorescent probe to gain valuable insights into the roles of thiols in cellular physiology and disease.

Revolutionizing Drug Discovery: High-Throughput Screening with PDAM for Carboxylic Acid-Producing Enzymes

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the fast-paced realm of drug discovery, the ability to rapidly and accurately screen vast libraries of chemical compounds is paramount. A key tool in this endeavor is the use of fluorescent probes in high-throughput screening (HTS) assays. This application note details the use of 1-pyrenyldiazomethane (PDAM), a highly sensitive fluorescent labeling reagent for carboxylic acids, in HTS assays designed to identify inhibitors of enzymes that produce carboxylic acids as part of their catalytic cycle. Such enzymes, including phospholipases, lipases, and esterases, are critical targets in various therapeutic areas, from inflammation and metabolic disorders to oncology.

The core principle of a this compound-based HTS assay lies in its ability to generate a robust fluorescent signal upon reacting with a carboxylic acid product of an enzymatic reaction. This reaction is rapid, occurs at room temperature, and does not require cofactors or catalysts, making it ideal for the automated workflows of HTS. The resulting 1-pyrenylmethyl ester is a stable and highly fluorescent molecule, with excitation and emission wavelengths that are well-suited for standard HTS plate readers.

This document provides detailed protocols for a this compound-based HTS assay targeting phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade. Furthermore, it presents a framework for adapting this assay to other carboxylic acid-producing enzymes and includes templates for data analysis and presentation.

Principle of the this compound-Based HTS Assay

A this compound-based HTS assay for enzymes that generate carboxylic acids is a two-step process that can be readily adapted to a microplate format.

Step 1: Enzymatic Reaction. The target enzyme is incubated with its substrate in the presence of test compounds from a chemical library. If the enzyme is active, it will catalyze the conversion of the substrate into one or more products, at least one of which is a carboxylic acid.

Step 2: Fluorescent Derivatization and Detection. Following the enzymatic reaction, a solution of this compound is added to each well. This compound reacts specifically with the newly formed carboxylic acid groups, resulting in the formation of a highly fluorescent pyrenylmethyl ester derivative. The fluorescence intensity in each well is then measured using a plate reader. A decrease in fluorescence compared to a control without an inhibitor indicates that the test compound has inhibited the enzyme's activity.

The following diagram illustrates the general workflow of a this compound-based HTS assay.

Application: High-Throughput Screening for Phospholipase A2 (PLA2) Inhibitors

Phospholipase A2 (PLA2) enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid (a carboxylic acid) and a lysophospholipid. These products are precursors to a wide range of pro-inflammatory mediators, making PLA2 a significant target for anti-inflammatory drug discovery.

The signaling pathway initiated by PLA2 activation is depicted below.

Experimental Protocol

This protocol is designed for a 384-well plate format, suitable for automated high-throughput screening.

Materials and Reagents:

-

Enzyme: Recombinant human PLA2

-

Substrate: 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC)

-

Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, pH 7.4

-

This compound Solution: 1 mM 1-pyrenyldiazomethane in a suitable organic solvent (e.g., acetonitrile)

-

Test Compounds: Compound library dissolved in DMSO

-

Control Inhibitor: A known PLA2 inhibitor (e.g., CAY10594)

-

Microplates: 384-well, black, flat-bottom plates

Procedure:

-

Compound Plating:

-

Using an acoustic dispenser or pin tool, transfer 50 nL of each test compound from the library plates to the assay plates.

-

For control wells, add 50 nL of DMSO (negative control) or control inhibitor (positive control).

-

-

Enzyme and Substrate Preparation:

-

Prepare a solution of PLA2 enzyme in assay buffer at a final concentration of 2X the desired assay concentration.

-

Prepare a suspension of the DOPC substrate in assay buffer by sonication to form liposomes. The final concentration should be 2X the desired assay concentration.

-

Mix equal volumes of the enzyme and substrate solutions to create the enzyme/substrate mix.

-

-

Enzymatic Reaction:

-

Dispense 10 µL of the enzyme/substrate mix into each well of the assay plate containing the pre-spotted compounds.

-

Incubate the plates at 37°C for 30 minutes.

-

-

Derivatization with this compound:

-

Following incubation, add 5 µL of the this compound solution to each well.

-

Incubate the plates at room temperature for 15 minutes, protected from light.

-

-

Fluorescence Detection:

-

Measure the fluorescence intensity of each well using a microplate reader with excitation at ~340 nm and emission at ~380 nm and ~395 nm. The ratio of excimer to monomer fluorescence can also be used for ratiometric measurements.

-

Data Presentation and Analysis

The primary data from the HTS campaign will be the fluorescence intensity values for each well. These values are used to calculate the percent inhibition for each test compound.

Data Analysis:

-

Calculate the average fluorescence intensity for the negative control (Max signal) and positive control (Min signal) wells.

-